

A Comparative Guide to the Subcellular Localization of cADPR and IP3 Signaling Pathways

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Compound of Interest

Compound Name: *cyclic ADP-ribose*

Cat. No.: *B040047*

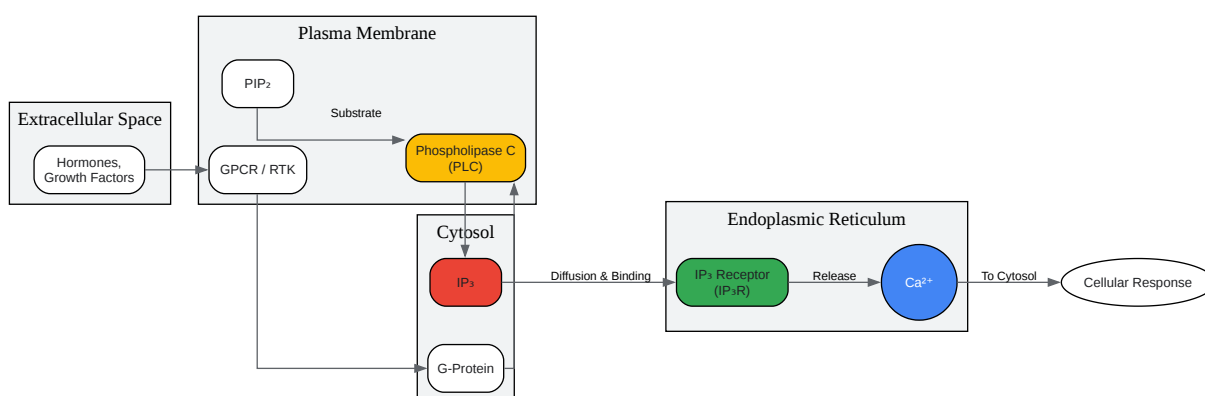
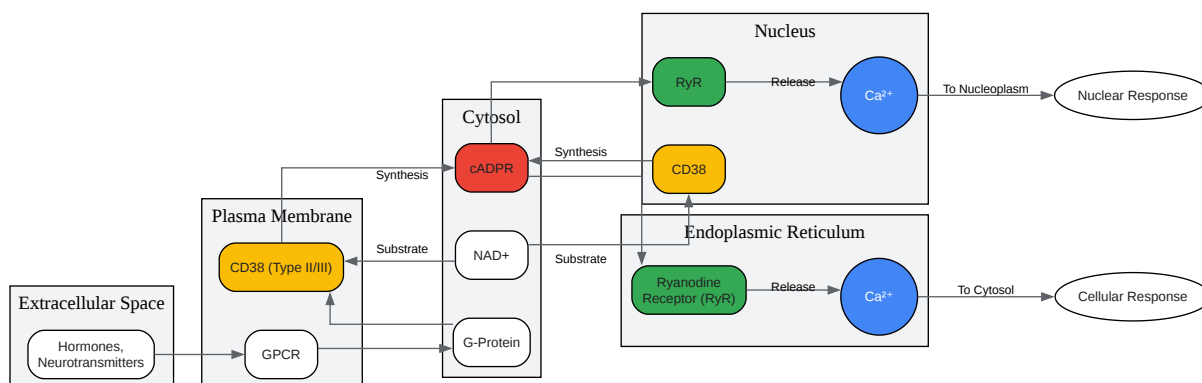
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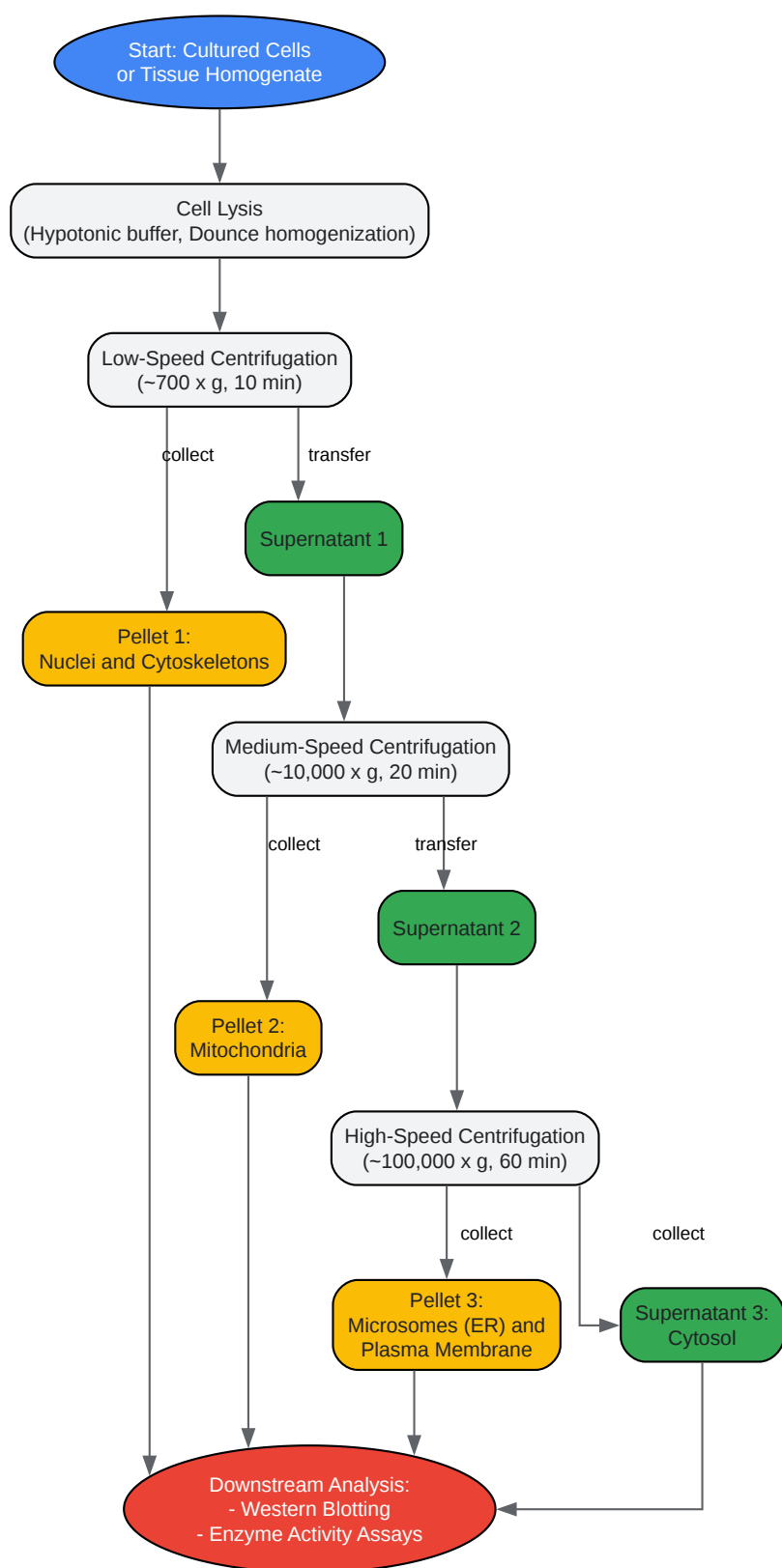
For Researchers, Scientists, and Drug Development Professionals

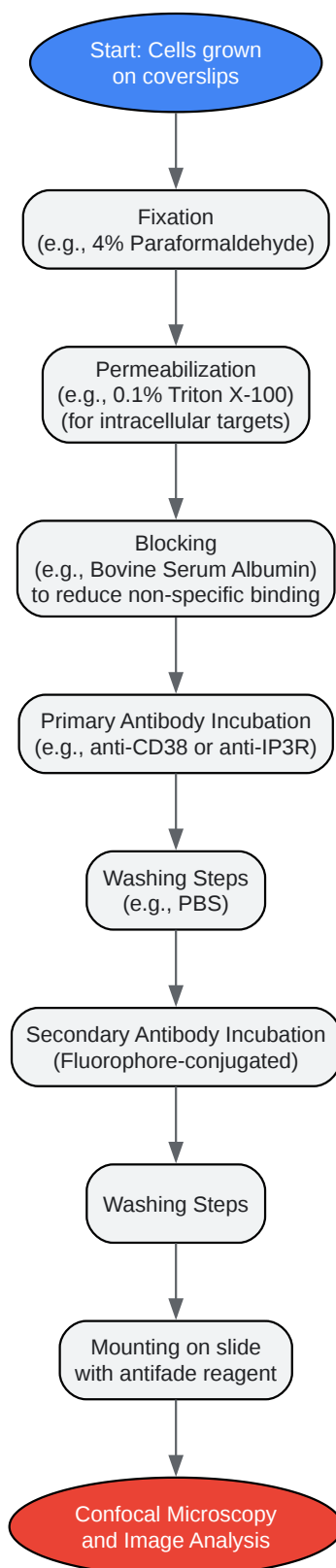
The specific spatial and temporal patterns of intracellular calcium (Ca^{2+}) signals are critical for regulating a vast array of cellular processes. Two of the most important second messengers that govern the release of Ca^{2+} from intracellular stores are cyclic adenosine diphosphate-ribose (cADPR) and inositol 1,4,5-trisphosphate (IP3). While both pathways culminate in the elevation of cytosolic Ca^{2+} , a growing body of evidence indicates that their respective signaling components are organized in distinct subcellular compartments. This compartmentalization allows for precise and localized Ca^{2+} signals, enabling the differential regulation of cellular functions. This guide provides a detailed comparison of the evidence for the distinct subcellular localizations of cADPR and IP3 signaling, supported by experimental data and methodologies.

I. Overview of cADPR and IP3 Signaling Pathways

The cADPR and IP3 signaling cascades, while both leading to Ca^{2+} mobilization, are initiated by different stimuli and involve distinct enzymatic machinery and intracellular receptors.







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